molecular formula C9H15N3O B13086835 (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol

(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13086835
M. Wt: 181.23 g/mol
InChI Key: NPIJFKASVUXHEO-UHFFFAOYSA-N
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Description

(Piperidin-2-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound that features a piperidine ring and a pyrazole ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a pyrazole derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also used in the development of new materials and chemical processes. Its versatility makes it suitable for various industrial applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (Piperidin-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its specific combination of piperidine and pyrazole rings connected through a methanol group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

piperidin-2-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c13-9(7-5-11-12-6-7)8-3-1-2-4-10-8/h5-6,8-10,13H,1-4H2,(H,11,12)

InChI Key

NPIJFKASVUXHEO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CNN=C2)O

Origin of Product

United States

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